1-(5-Chloropyrazin-2-yl)ethanone

Beschreibung

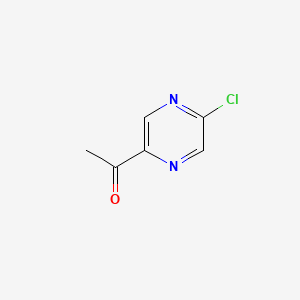

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(5-chloropyrazin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c1-4(10)5-2-9-6(7)3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMJHUZSTPHGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660841 | |

| Record name | 1-(5-Chloropyrazin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160252-31-3 | |

| Record name | 1-(5-Chloropyrazin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Chloropyrazin-2-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(5-Chloropyrazin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloropyrazin-2-yl)ethanone is a heterocyclic ketone that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrazine core, a nitrogen-containing aromatic ring, is a common scaffold in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound, with a focus on data relevant to researchers and drug development professionals.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O | [1] |

| Molecular Weight | 156.57 g/mol | [1] |

| CAS Number | 160252-31-3 | [1] |

| Boiling Point | 259.5 °C at 760 mmHg | [1] |

| Melting Point | Not available | |

| Solubility | Not available | |

| Appearance | Not available | |

| Synonyms | 2-Acetyl-5-chloropyrazine, 1-(5-Chloro-2-pyrazinyl)ethanone | [1] |

Synthesis and Characterization

Synthesis

A direct, detailed experimental protocol for the synthesis of this compound is not widely published. However, it is a known starting material for the synthesis of other compounds, such as chalcones. A general approach to its synthesis can be inferred from standard organic chemistry reactions. One plausible route is the Friedel-Crafts acylation of 2-chloropyrazine.

A documented application of this compound is in the synthesis of chloropyrazine-based chalcones. The general experimental protocol for this synthesis is as follows:

Experimental Protocol: Synthesis of Chloropyrazine-Based Chalcones

-

Reaction Setup: 2-Acetyl-5-chloropyrazine is treated with a substituted aromatic or heteroaromatic aldehyde in ethanol.

-

Base Addition: The reaction is carried out under basic conditions, which can be achieved by the addition of a suitable base like sodium hydroxide.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the Claisen-Schmidt condensation.

-

Work-up and Purification: Upon completion of the reaction, the product is isolated by filtration or extraction. Purification is generally achieved by recrystallization or column chromatography.

Synthesis workflow for chloropyrazine-based chalcones.

Spectroscopic Characterization

Detailed spectral data for this compound is not publicly available. However, based on its structure, the following characteristic spectroscopic features can be predicted:

3.2.1. 1H NMR Spectroscopy

-

A singlet for the methyl protons (-COCH₃) is expected in the upfield region.

-

Two doublets in the aromatic region corresponding to the two protons on the pyrazine ring. The coupling constants would be indicative of their ortho relationship.

3.2.2. 13C NMR Spectroscopy

-

A resonance for the methyl carbon.

-

A downfield signal for the carbonyl carbon.

-

Four signals in the aromatic region for the four carbons of the pyrazine ring, with the carbon bearing the chlorine atom being significantly deshielded.

3.2.3. Infrared (IR) Spectroscopy

-

A strong absorption band characteristic of the C=O stretching vibration of the ketone, typically in the range of 1680-1700 cm-1.

-

C-H stretching vibrations from the aromatic ring and the methyl group.

-

C=N and C=C stretching vibrations from the pyrazine ring.

3.2.4. Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns would likely involve the loss of the acetyl group or the chlorine atom.

Biological Activity and Drug Development Potential

Pyrazine derivatives are known to exhibit a wide range of biological activities. While specific studies on this compound are limited, research on related chloropyrazine compounds provides valuable insights into its potential applications in drug development.

Antimicrobial and Antitubercular Activity

Derivatives synthesized from 2-acetyl-5-chloropyrazine, such as chalcones and benzothiazepines, have demonstrated significant antimicrobial and antitubercular activities. These findings suggest that this compound could serve as a scaffold for the development of new anti-infective agents.

Anticancer and Cytotoxic Activity

Several pyrazine derivatives have been investigated for their potential as anticancer agents. For instance, a novel pyrazine derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), has shown effective cytotoxic ability against various cancer cell lines, including Jurkat, HeLa, and MCF-7. The study indicated that BPU arrests the cell cycle in the sub-G1 phase and exhibits antiangiogenic potential. This suggests that modifications of the this compound structure could lead to the discovery of potent anticancer compounds.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., Jurkat, HeLa, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a derivative of this compound) and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.

References

An In-depth Technical Guide to 1-(5-Chloropyrazin-2-yl)ethanone

CAS Number: 160252-31-3

This technical guide provides a comprehensive overview of 1-(5-Chloropyrazin-2-yl)ethanone, a heterocyclic ketone of significant interest to researchers and professionals in drug development and medicinal chemistry. This document details its physicochemical properties, synthesis, potential biological activities, and analytical methodologies.

Physicochemical Properties

This compound, also known as 2-acetyl-5-chloropyrazine, is a solid at room temperature.[1] Its key physicochemical properties are summarized in the table below. While a specific melting point and comprehensive solubility data are not widely published, its boiling point has been reported.

| Property | Value | Source |

| CAS Number | 160252-31-3 | [1] |

| Molecular Formula | C₆H₅ClN₂O | [1] |

| Molecular Weight | 156.57 g/mol | [1] |

| Boiling Point | 259.5 °C at 760 mmHg | [1] |

| Synonyms | 1-(5-Chloro-2-pyrazinyl)ethanone, 2-Acetyl-5-chloropyrazine, 5-Acetyl-2-chloropyrazine | [1] |

Synthesis and Experimental Protocols

A detailed protocol for the synthesis of the closely related compound, 1-(5-chloropyridin-2-yl)ethanone, provides a strong template.[2] This reaction involves the treatment of a chlorocyanopyridine with a methylmagnesium halide. Similarly, the synthesis of 2-acetylpyrazine from 2-cyanopyrazine via a Grignard reaction is a well-documented process, often catalyzed by a copper salt to enhance yield and reaction rate.[3]

Proposed Experimental Protocol (Adapted from related syntheses):

Reaction: Grignard reaction of 2-chloro-5-cyanopyrazine with methylmagnesium bromide.

Materials:

-

2-Chloro-5-cyanopyrazine

-

Methylmagnesium bromide (e.g., 3M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hydrochloric acid (for hydrolysis)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of 2-chloro-5-cyanopyrazine in anhydrous THF.

-

Grignard Addition: The solution is cooled to a low temperature (e.g., -60°C to 0°C). A solution of methylmagnesium bromide in THF/diethyl ether is added dropwise via the dropping funnel, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.

-

Hydrolysis: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to hydrolyze the intermediate imine salt.

-

Work-up: The resulting mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Caption: Synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Pyrazine derivatives are a well-established class of compounds with a broad range of biological activities, making them attractive scaffolds in drug discovery.[4] Recent studies have highlighted their potential as anticancer and anti-inflammatory agents.[5][6][7][8]

Anticancer Activity:

The anticancer properties of pyrazine-based compounds are often attributed to their ability to inhibit key cellular signaling pathways that regulate cell growth, proliferation, and survival.[9] Many pyrazine derivatives function as kinase inhibitors, targeting the ATP-binding pocket of various kinases and thereby disrupting downstream signaling cascades essential for tumor progression.[9][10]

Potential Signaling Pathways in Cancer:

-

Kinase Inhibition: Pyrazine derivatives have been shown to target a range of kinases, including those involved in angiogenesis, cell cycle control, and apoptosis.[10]

-

NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammatory responses and is often dysregulated in cancer. Some pyrazine-containing hybrids have been shown to target this pathway.[8]

Anti-inflammatory Activity:

The anti-inflammatory effects of pyrazine derivatives are often linked to their modulation of key inflammatory pathways.

Potential Signaling Pathways in Inflammation:

-

Cyclooxygenase (COX) Inhibition: Pyrazine derivatives have been shown to influence the cyclooxygenase (COX) enzyme pathway, particularly COX-2, which is upregulated during inflammation and is responsible for the production of prostaglandins.[8]

-

Nitric Oxide (NO) Production: Some pyrazine compounds have demonstrated inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in macrophages.[11][12]

Caption: Potential Signaling Pathways of Pyrazine Derivatives.

Analytical and Characterization Workflow

The characterization and quality control of this compound would typically involve a combination of chromatographic and spectroscopic techniques. Commercial suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS for this compound.[1]

Proposed Analytical Workflow:

-

Purification: The synthesized compound is purified using column chromatography.

-

Structural Elucidation: The purified compound's structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

-

Purity Assessment: The purity of the final compound is determined using High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method would be suitable for analyzing this compound. A C18 column is commonly used for the separation of pyrazine derivatives.[13] An isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be effective.[14] Detection can be achieved using a UV detector, with the wavelength set to an absorbance maximum for the compound (e.g., around 270 nm for similar structures).[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring and a singlet for the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the pyrazine ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the pyrazine ring, and the methyl carbon.

Mass Spectrometry (MS):

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. For a ketone, a characteristic fragmentation would be the loss of the methyl group (M-15) or the acetyl group (M-43) to form stable acylium ions.

Caption: Analytical Workflow for this compound.

References

- 1. CAS 160252-31-3 | this compound - Synblock [synblock.com]

- 2. 1-(5-CHLOROPYRIDIN-2-YL)ETHANONE | 94952-46-2 [chemicalbook.com]

- 3. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]

- 8. ieasrj.com [ieasrj.com]

- 9. benchchem.com [benchchem.com]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-(5-Chloropyrazin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-(5-chloropyrazin-2-yl)ethanone, a key intermediate in the development of various pharmaceutical compounds. This document details the most plausible synthetic pathways, outlines experimental protocols, and presents relevant data in a structured format to aid researchers in their synthetic endeavors.

Introduction

This compound, also known as 2-acetyl-5-chloropyrazine, is a heterocyclic ketone with the chemical formula C₆H₅ClN₂O and a molecular weight of 156.57 g/mol .[1][2] Its structural motif is of significant interest in medicinal chemistry, serving as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive acetyl group and the chlorine-substituted pyrazine ring allows for a variety of chemical transformations, making it a versatile precursor in drug discovery programs.[3]

Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes. Based on established organic chemistry principles and available literature, the most viable pathway involves the introduction of an acetyl group onto a pre-functionalized chloropyrazine ring. A highly probable method is the reaction of an organometallic reagent with a suitable cyanopyrazine derivative.

A logical and commonly employed strategy for this class of compounds is the use of a Grignard reaction. This involves the synthesis of the precursor 2-chloro-5-cyanopyrazine, followed by its reaction with a methylmagnesium halide to yield the desired ketone.

Experimental Protocols

Synthesis of 2-Chloro-5-cyanopyrazine (Precursor)

The synthesis of the necessary precursor, 2-chloro-5-cyanopyrazine, can be achieved from commercially available 2-aminopyrazine through a multi-step process.

Step 1: Synthesis of 5-Chloropyrazin-2-amine

A detailed protocol for the chlorination of pyrazine-2-amine is not available. However, a common method for the chlorination of similar heterocyclic amines involves the use of a chlorinating agent such as N-chlorosuccinimide (NCS).

Step 2: Synthesis of 2,5-Dichloropyrazine

This step can be accomplished via a Sandmeyer-type reaction.

-

Reaction: To a stirred solution of 5-chloropyrazin-2-amine in concentrated hydrochloric acid, an aqueous solution of sodium nitrite is added slowly at a low temperature (e.g., -10 °C).

-

Work-up: The reaction mixture is then neutralized, and the product is extracted with an organic solvent (e.g., dichloromethane).

-

Purification: The crude product can be purified by column chromatography.

Step 3: Synthesis of 2-Chloro-5-cyanopyrazine

The conversion of 2,5-dichloropyrazine to 2-chloro-5-cyanopyrazine can be achieved through a nucleophilic aromatic substitution reaction using a cyanide salt.

-

Reaction: 2,5-Dichloropyrazine is reacted with a cyanide source, such as sodium or potassium cyanide, in a suitable solvent (e.g., DMSO). The reaction may require elevated temperatures to proceed.

-

Work-up: The reaction mixture is poured into water, and the product is extracted with an organic solvent.

-

Purification: The product can be purified by recrystallization or column chromatography.

Synthesis of this compound

This final step involves a Grignard reaction with the synthesized 2-chloro-5-cyanopyrazine.

-

Grignard Reagent Preparation: Methylmagnesium bromide is prepared by reacting methyl bromide with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

Reaction: The prepared Grignard reagent is then added slowly to a solution of 2-chloro-5-cyanopyrazine in an anhydrous ether solvent at a low temperature. The reaction is typically stirred for several hours.

-

Hydrolysis: The intermediate imine is hydrolyzed by the addition of an aqueous acid solution (e.g., dilute HCl).

-

Work-up and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product can be purified by column chromatography or recrystallization.

Quantitative Data

Due to the lack of specific literature detailing the synthesis of this compound, quantitative data such as reaction yields and specific reaction conditions are not available. However, for the analogous synthesis of 2-acetylpyrazine from 2-cyanopyrazine, a yield of 69% has been reported.[4] It is reasonable to expect a similar yield for the target compound under optimized conditions.

| Property | Value | Reference |

| Chemical Formula | C₆H₅ClN₂O | [1][2] |

| Molecular Weight | 156.57 g/mol | [1][2] |

| CAS Number | 160252-31-3 | [1] |

| Appearance | Expected to be a solid | - |

| Boiling Point | 259.5 °C at 760 mmHg (Predicted) | [1] |

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through established synthetic methodologies. The most promising route involves the preparation of 2-chloro-5-cyanopyrazine followed by a Grignard reaction with a methylmagnesium halide. While specific experimental details are not extensively published, the protocols outlined in this guide, based on analogous reactions, provide a solid foundation for researchers to develop a robust and efficient synthesis of this valuable pharmaceutical intermediate. Further optimization of reaction conditions will be necessary to achieve high yields and purity.

References

An In-depth Technical Guide to 1-(5-Chloropyrazin-2-yl)ethanone: IUPAC Nomenclature, Synonyms, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(5-chloropyrazin-2-yl)ethanone, a key chemical intermediate in the synthesis of biologically active compounds. This document details its chemical identity, including its IUPAC name and various synonyms, and explores its significant application in the development of potent kinase inhibitors.

Chemical Identity and Properties

This compound is a heterocyclic ketone with the molecular formula C₆H₅ClN₂O. It serves as a crucial building block in medicinal chemistry, particularly in the synthesis of fused pyrimidine ring systems.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 1-(5-Chloro-2-pyrazinyl)ethanone, 2-Acetyl-5-chloropyrazine, 5-Acetyl-2-chloropyrazine |

| CAS Number | 160252-31-3 |

| Molecular Formula | C₆H₅ClN₂O |

| Molecular Weight | 156.57 g/mol |

Synthesis of Biologically Active Pyrido[2,3-d]pyrimidines

A primary application of this compound is in the synthesis of 5,7-disubstituted-4-aminopyrido[2,3-d]pyrimidines. These scaffolds are of significant interest in drug discovery due to their potential to inhibit protein kinases, such as PIM-1 kinase, which are implicated in various cancers.

The general synthetic pathway involves a multi-step process, beginning with the reaction of this compound with a formylating agent, followed by cyclization with a suitable amine-containing reagent to construct the pyridopyrimidine core.

Caption: Synthetic workflow for 5,7-disubstituted-4-aminopyrido[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

The following protocol describes a general procedure for the synthesis of a 4-aminopyrido[2,3-d]pyrimidine derivative from this compound.

Step 1: Formation of the Enaminone Intermediate

-

To a solution of this compound in an anhydrous solvent (e.g., toluene or DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate may be used in the next step without further purification.

Step 2: Cyclization to the Pyrido[2,3-d]pyrimidine Core

-

Dissolve the crude enaminone intermediate in a suitable solvent such as ethanol or isopropanol.

-

Add guanidine hydrochloride and a base (e.g., sodium ethoxide or potassium carbonate) to the solution.

-

Heat the mixture at reflux until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture and neutralize with an appropriate acid.

-

The resulting precipitate is collected by filtration, washed with a suitable solvent, and dried.

-

The crude product can be purified by recrystallization or column chromatography to afford the desired 4-aminopyrido[2,3-d]pyrimidine derivative.

Biological Activity of Derived Compounds

Pyrido[2,3-d]pyrimidine derivatives synthesized from this compound have been investigated for their potential as kinase inhibitors. In particular, they have shown inhibitory activity against PIM-1 kinase, a serine/threonine kinase that is a promising target for cancer therapy.

Table 2: In Vitro PIM-1 Kinase Inhibitory Activity of a Representative Pyrido[2,3-d]pyrimidine Derivative

| Compound | Target Kinase | IC₅₀ (nM) |

| Representative Pyrido[2,3-d]pyrimidine | PIM-1 | 11.4 |

Experimental Protocol: PIM-1 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against PIM-1 kinase can be determined using a variety of assay formats, such as a radiometric filter-binding assay or a fluorescence-based assay.

General Radiometric Kinase Assay Protocol:

-

Prepare a reaction mixture containing the purified recombinant PIM-1 kinase, a suitable peptide substrate, and [γ-³²P]ATP in a kinase assay buffer.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30 °C) for a specific time.

-

Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto a phosphocellulose filter paper.

-

Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity retained on the filter paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway Context

PIM-1 kinase is a downstream effector in several signaling pathways that are crucial for cell survival and proliferation, such as the JAK/STAT and PI3K/Akt pathways. By inhibiting PIM-1, the pyrido[2,3-d]pyrimidine derivatives can interfere with these pathways, leading to apoptosis and cell cycle arrest in cancer cells.

Caption: PIM-1 kinase signaling and point of inhibition.

This guide highlights the importance of this compound as a versatile starting material in the synthesis of potent kinase inhibitors. The detailed protocols and data presented provide a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

Spectroscopic Data and Analysis of 1-(5-Chloropyrazin-2-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

| Parameter | Value | Reference |

| Chemical Name | 1-(5-Chloropyrazin-2-yl)ethanone | N/A |

| CAS Number | 160252-31-3 | [1] |

| Molecular Formula | C₆H₅ClN₂O | [1] |

| Molecular Weight | 156.57 g/mol | [1] |

| Synonyms | 2-Acetyl-5-chloropyrazine, 1-(5-Chloro-2-pyrazinyl)ethanone | [1] |

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following tables provide predicted data based on the analysis of similar chemical structures and established spectroscopic principles. These values serve as a guideline for researchers aiming to synthesize and characterize this compound.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 - 9.0 | Singlet | 1H | Pyrazine H-3 |

| ~8.6 - 8.8 | Singlet | 1H | Pyrazine H-6 |

| ~2.7 - 2.9 | Singlet | 3H | Acetyl CH₃ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 - 200 | Carbonyl C=O |

| ~150 - 155 | Pyrazine C-5 (bearing Cl) |

| ~145 - 150 | Pyrazine C-2 (bearing acetyl) |

| ~140 - 145 | Pyrazine C-3 |

| ~135 - 140 | Pyrazine C-6 |

| ~25 - 30 | Acetyl CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak | Aromatic C-H Stretch |

| ~1700 - 1680 | Strong | Carbonyl (C=O) Stretch |

| ~1600 - 1450 | Medium-Strong | Aromatic C=C and C=N Stretch |

| ~1100 - 1000 | Medium | C-Cl Stretch |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 156/158 | Molecular ion peak [M]⁺ with characteristic ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes |

| 141/143 | Fragment corresponding to the loss of a methyl group ([M-CH₃]⁺) |

| 113/115 | Fragment corresponding to the loss of an acetyl group ([M-COCH₃]⁺) |

Standard Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

A plausible synthetic route to this compound could involve the reaction of 2-chloro-5-cyanopyrazine with a methyl Grignard reagent (methylmagnesium bromide) or the Friedel-Crafts acylation of 2-chloropyrazine. A generalized procedure for the Grignard reaction is as follows:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of methyl bromide in diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide.

-

Reaction with Pyrazine Precursor: A solution of 2-chloro-5-cyanopyrazine in anhydrous tetrahydrofuran (THF) is cooled to 0°C. The prepared methylmagnesium bromide solution is then added dropwise to the pyrazine solution under a nitrogen atmosphere.

-

Work-up: The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Analysis Protocols

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an attenuated total reflectance (ATR) accessory.

-

Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction. Electron ionization (EI) is a common ionization method for such compounds.

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(5-Chloropyrazin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 1-(5-Chloropyrazin-2-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and drug development. In the absence of extensive empirical data, this report leverages computational chemistry to elucidate the compound's three-dimensional geometry, including key bond lengths, bond angles, and dihedral angles. A representative synthetic protocol is also detailed. This document serves as a foundational resource for researchers engaged in the design and synthesis of novel pyrazine-based compounds.

Introduction

This compound is a substituted pyrazine derivative with the chemical formula C₆H₅ClN₂O and a molecular weight of 156.57 g/mol .[1] The presence of the pyrazine ring, a common scaffold in pharmacologically active molecules, coupled with a reactive acetyl group and a chlorine substituent, makes this compound a valuable intermediate for the synthesis of more complex molecules. Understanding its molecular structure and preferred conformation is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Molecular Structure and Conformation

Due to the limited availability of single-crystal X-ray diffraction data for this compound, a computational approach was employed to determine its molecular structure and preferred conformation.

Computational Methodology

The molecular geometry of this compound was optimized using Density Functional Theory (DFT) calculations. A conformational search was initially performed to identify the lowest energy conformer.

Experimental Protocols:

-

Software: Avogadro (version 1.2.0) for initial structure drawing, and a computational chemistry package such as Gaussian or ORCA.

-

Conformational Search: A systematic search of the torsional angle involving the acetyl group was performed to identify the global minimum energy conformation.

-

Geometry Optimization: The geometry of the lowest energy conformer was fully optimized using the B3LYP functional and the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Analysis: A frequency calculation was performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Predicted Molecular Structure

The optimized geometry of this compound reveals a planar pyrazine ring. The acetyl group is predicted to be coplanar with the aromatic ring to maximize conjugation, which is a common feature in similar aromatic ketones. The chlorine atom is substituted at the 5-position of the pyrazine ring.

Data Presentation:

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| C1-C2 | 1.39 |

| C2-N3 | 1.33 |

| N3-C4 | 1.34 |

| C4-C5 | 1.38 |

| C5-N6 | 1.33 |

| N6-C1 | 1.34 |

| C2-C7 | 1.51 |

| C7-O8 | 1.23 |

| C7-C9 | 1.52 |

| C5-Cl10 | 1.74 |

Table 2: Predicted Bond Angles for this compound

| Atoms | Predicted Angle (°) |

| N6-C1-C2 | 121.5 |

| C1-C2-N3 | 118.0 |

| C1-C2-C7 | 120.8 |

| N3-C2-C7 | 121.2 |

| C2-N3-C4 | 120.1 |

| N3-C4-C5 | 121.9 |

| C4-C5-N6 | 117.5 |

| C4-C5-Cl10 | 119.3 |

| N6-C5-Cl10 | 123.2 |

| C5-N6-C1 | 121.0 |

| C2-C7-O8 | 121.7 |

| C2-C7-C9 | 117.9 |

| O8-C7-C9 | 120.4 |

Table 3: Predicted Dihedral Angles for this compound

| Atoms | Predicted Angle (°) |

| N6-C1-C2-C7 | 179.9 |

| C1-C2-C7-O8 | 0.1 |

| C1-C2-C7-C9 | -179.8 |

Note: The numbering of atoms is arbitrary and for the purpose of this table.

Synthesis of this compound

A common method for the synthesis of acetyl-substituted heteroaromatics is the Friedel-Crafts acylation. The following is a representative experimental protocol that can be adapted for the synthesis of this compound from 2-chloropyrazine.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

2-Chloropyrazine

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is set up in a fume hood.

-

Reagent Addition: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

-

Acetyl chloride (1.1 equivalents) is added dropwise to the stirred suspension via the dropping funnel.

-

After the addition is complete, a solution of 2-chloropyrazine (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for a specified time (monitoring by TLC is recommended to determine completion).

-

Work-up: The reaction mixture is cooled in an ice bath and then slowly quenched by the careful addition of crushed ice, followed by concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

Mandatory Visualizations

Caption: Logical workflow for the synthesis and structural analysis of the target compound.

Caption: Step-by-step experimental workflow for the synthesis of the compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and a viable synthetic route for this compound. The computational data offers valuable insights into the geometric parameters of the molecule, which can inform further studies on its chemical properties and potential applications in drug discovery. The detailed experimental protocol serves as a practical guide for its synthesis in a laboratory setting. This foundational information is intended to support and accelerate research and development efforts involving this and related pyrazine derivatives.

References

The Reactive Nature of 1-(5-Chloropyrazin-2-yl)ethanone: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: 1-(5-Chloropyrazin-2-yl)ethanone is a versatile heterocyclic building block of significant interest in medicinal chemistry. The presence of a chlorine atom on the electron-deficient pyrazine ring renders it susceptible to a variety of nucleophilic substitution and cross-coupling reactions, making it a valuable scaffold for the synthesis of diverse compound libraries. This technical guide provides an in-depth analysis of the reactivity of the chloropyrazine ring in this specific molecule, offering detailed experimental protocols for key transformations and summarizing its application in the development of kinase inhibitors, particularly those targeting the CHK1 signaling pathway.

Introduction to the Reactivity of the Chloropyrazine Core

The pyrazine ring system is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-relationship. This arrangement leads to an electron-deficient aromatic system, which is further accentuated by the presence of an electron-withdrawing acetyl group. The chlorine atom at the 5-position of this compound is, therefore, highly activated towards nucleophilic aromatic substitution (SNAr). Furthermore, this chloro-substituent provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactive properties make this compound a key intermediate in the synthesis of complex molecules with potential therapeutic applications.[1]

Key Reactions of the Chloropyrazine Ring

The reactivity of the chloropyrazine ring in this compound is primarily exploited through three main classes of reactions: Nucleophilic Aromatic Substitution, Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring facilitates the displacement of the chloride ion by a variety of nucleophiles. This reaction typically proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic species. The rate and success of the SNAr reaction are dependent on the nucleophilicity of the attacking species and the reaction conditions.

Typical Nucleophiles:

-

O-Nucleophiles: Alkoxides, phenoxides

-

N-Nucleophiles: Primary and secondary amines, anilines

-

S-Nucleophiles: Thiols, thiophenoxides

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[2] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyrazine ring. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.[2][3][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an aryl halide and an amine.[5] This reaction is particularly valuable for the synthesis of N-aryl and N-heteroaryl pyrazine derivatives from this compound. Similar to the Suzuki-Miyaura coupling, the selection of the appropriate catalyst system is critical for the success of the reaction.

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for the key reactions discussed. Researchers should note that optimization of these conditions may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the coupling of an arylboronic acid with this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound.

Materials:

-

This compound

-

Amine (1.1 - 1.5 equivalents)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Ligand (e.g., Xantphos, BINAP, 4-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a dry Schlenk flask, combine the palladium pre-catalyst and the ligand in the anhydrous solvent.

-

Add the base to the flask.

-

Add this compound and the amine to the reaction mixture.

-

Seal the flask and purge with an inert gas.

-

Heat the reaction to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions involving the chloropyrazine ring. Note that specific yields and reaction times are highly dependent on the substrates and reaction conditions used.

Table 1: Suzuki-Miyaura Cross-Coupling Reactions

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |

| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ | Toluene | 110 | 16 | 78 |

Table 2: Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃/Xantphos (2/4) | NaOtBu | Toluene | 100 | 6 | 88 |

| 2 | Morpholine | Pd(OAc)₂/BINAP (3/6) | Cs₂CO₃ | Dioxane | 90 | 10 | 95 |

| 3 | Benzylamine | PdCl₂(dppf) (5) | K₃PO₄ | Toluene | 110 | 18 | 82 |

Role in Drug Development and Signaling Pathways

The pyrazine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have emerged as important intermediates in the development of kinase inhibitors.[1][6][7]

Checkpoint Kinase 1 (CHK1) Inhibitors

A significant application of pyrazine-based compounds is in the inhibition of Checkpoint Kinase 1 (CHK1), a key protein in the DNA damage response pathway.[8][9][10] Cancer cells often have a defective G1 checkpoint and rely heavily on the S and G2 checkpoints, which are regulated by CHK1, for DNA repair.[9] Therefore, inhibiting CHK1 can sensitize cancer cells to DNA-damaging chemotherapeutic agents. Several potent and selective pyrazine-based CHK1 inhibitors have been developed and have progressed into clinical trials.[6][7] The synthesis of these inhibitors often involves the functionalization of a chloropyrazine core, highlighting the importance of the reactivity of compounds like this compound.

Signaling Pathway Diagram: CHK1 in DNA Damage Response

Caption: Simplified CHK1 signaling pathway in response to DNA damage.

Experimental Workflow Diagram: Kinase Inhibitor Synthesis

Caption: General workflow for the synthesis of kinase inhibitors.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a wide range of functionalized pyrazine derivatives. Its susceptibility to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides medicinal chemists with a powerful tool for the rapid generation of compound libraries. The utility of this scaffold is particularly evident in the development of kinase inhibitors, where the pyrazine core often serves as a key pharmacophoric element for interaction with the target protein. The detailed protocols and reactivity data presented in this guide are intended to facilitate further research and development in this important area of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

The Strategic Role of 1-(5-Chloropyrazin-2-yl)ethanone in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloropyrazin-2-yl)ethanone, a halogenated heterocyclic ketone, has emerged as a pivotal building block in the landscape of medicinal chemistry. Its unique structural features, characterized by an electron-deficient pyrazine ring and a reactive acetyl group, render it a versatile synthon for the construction of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the potential applications of this compound, with a particular focus on its utility in the synthesis of kinase inhibitors and other therapeutic agents. This document outlines key synthetic transformations, presents quantitative biological data for derived compounds, and details relevant experimental protocols to aid researchers in the field of drug discovery and development.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its role as a precursor to potent and selective kinase inhibitors. The pyrazine scaffold is a common feature in many approved and investigational kinase inhibitors, where it often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase. The chloro-substituent on the pyrazine ring provides a handle for further functionalization through various cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Beyond kinase inhibition, derivatives of this compound have been investigated for a range of other biological activities, leveraging the broad pharmacological potential of the pyrazine and pyrazole nuclei.

Synthesis of Key Bioactive Scaffolds

A cornerstone of the synthetic utility of this compound is its conversion to pyrazole and subsequently to fused pyrazolo[1,5-a]pyrimidine systems. These scaffolds are prevalent in a multitude of kinase inhibitors.

Synthesis of Pyrazole Intermediates

A crucial first step in many synthetic routes is the reaction of this compound with hydrazine or its derivatives to form a pyrazole ring. This reaction typically proceeds through a condensation-cyclization cascade.

Experimental Protocol: Synthesis of a Generic 3-(5-Chloropyrazin-2-yl)-1H-pyrazole

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, is added hydrazine hydrate (1.1 eq). The reaction mixture is heated to reflux for 2-4 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and dried under vacuum to yield the desired pyrazole intermediate. Further purification can be achieved by recrystallization or column chromatography.

Synthesis of Pyrazolo[1,5-a]pyrimidines

The resulting pyrazole intermediate, possessing a reactive amino group, is a versatile precursor for the construction of fused heterocyclic systems. A common and efficient method to synthesize the pyrazolo[1,5-a]pyrimidine scaffold is through the cyclocondensation of the aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.

Experimental Protocol: Synthesis of a Generic 7-Aryl-pyrazolo[1,5-a]pyrimidine from a Pyrazole Intermediate

A mixture of the 3-(5-Chloropyrazin-2-yl)-1H-pyrazol-5-amine intermediate (1.0 eq), an appropriate 1,3-dicarbonyl compound (e.g., an aryl-substituted 1,3-diketone) (1.1 eq), and a catalytic amount of an acid (e.g., acetic acid or p-toluenesulfonic acid) in a high-boiling solvent such as ethanol or dimethylformamide (DMF) is heated to reflux for 6-12 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with a suitable solvent and dried to afford the crude pyrazolo[1,5-a]pyrimidine derivative. Purification is typically achieved through recrystallization or column chromatography.

Biological Activities of Derived Compounds

The pyrazolo[1,5-a]pyrimidine scaffold derived from this compound has proven to be a privileged structure for targeting various protein kinases implicated in cancer and other diseases. The following tables summarize the quantitative biological data for representative compounds from this class.

| Compound Class | Target Kinase | IC50 / EC50 (nM) | Cell Line | Reference |

| Pyrazolo[1,5-a]pyrimidines | JAK1 JH2 Pseudokinase | 550 | - | [1] |

| Pyrazolo[1,5-a]pyrimidines | VPS34 | 410 | - | [1] |

| Pyrazolo[1,5-a]pyrimidines | CDK2 | 200 - 780 | - | [2] |

| Pyrazolo[1,5-a]pyrimidines | TRKA | 970 - 1340 | - | [2] |

| Pyrazolo[1,5-a]pyrimidines | PI3Kδ | 18 - 1892 | - | [3] |

| Compound Class | Anti-proliferative Activity | EC50 (µM) | Cell Line | Reference |

| Pyrazolo[1,5-a]pyrimidines | Anti-mitotic | 0.5 - 4.3 | A2780 (Ovarian Cancer) | [1] |

| Pyrazolo[1,5-a]pyrimidines | Anti-mitotic | - | MCF7 (Breast Cancer) | [1] |

Visualizing Synthetic Pathways and Biological Mechanisms

To further elucidate the utility of this compound, the following diagrams illustrate a typical synthetic workflow and a key signaling pathway targeted by its derivatives.

A primary target for many pyrazolo[1,5-a]pyrimidine inhibitors is the Janus kinase (JAK) family of enzymes, which play a critical role in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

Conclusion

This compound stands as a testament to the power of heterocyclic scaffolds in modern drug discovery. Its synthetic tractability allows for the efficient construction of complex molecular architectures, most notably the pyrazolo[1,5-a]pyrimidine core. The derivatives of this versatile building block have demonstrated significant potential as potent and selective inhibitors of various protein kinases, offering promising avenues for the development of novel therapeutics for cancer and other debilitating diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry.

References

A Comprehensive Technical Guide to 1-(5-Chloropyrazin-2-yl)ethanone and its Analogs: Synthesis, Biological Activity, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the current state of knowledge on 1-(5-chloropyrazin-2-yl)ethanone and its derivatives. Pyrazine-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including kinase inhibition and antimicrobial effects.[1] This document details the synthetic approaches to this class of compounds, summarizes their biological activities with a focus on quantitative data, provides detailed experimental protocols for key assays, and explores the structure-activity relationships (SAR) established for its analogs. While this compound serves as a versatile scaffold for the synthesis of various heterocyclic compounds, a notable gap exists in the public domain regarding its direct biological activity. This guide aims to consolidate the available information on its derivatives to inform future research and drug discovery efforts.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are integral to numerous biologically active molecules and natural products.[2] The incorporation of a pyrazine ring into a molecular structure can significantly influence its pharmacological properties, making it a privileged scaffold in drug discovery.[1] Derivatives of pyrazine have demonstrated a broad spectrum of biological activities, including roles as kinase inhibitors, anticancer agents, and antimicrobial compounds.[1][3]

This compound, also known as 2-acetyl-5-chloropyrazine, is a key intermediate in the synthesis of more complex heterocyclic systems. Its chemical structure, featuring a reactive acetyl group and a chlorine atom on the pyrazine ring, allows for a variety of chemical modifications, making it an attractive starting material for generating libraries of diverse compounds for biological screening. This guide will delve into the known synthetic methodologies, the biological evaluation of its derivatives, and the current understanding of their structure-activity relationships.

Synthesis of this compound and its Analogs

Inferred Synthesis of this compound:

A likely precursor for this synthesis is 2-chloro-5-cyanopyrazine. The synthesis would proceed via the reaction of 2-chloro-5-cyanopyrazine with a methylmagnesium halide (e.g., methylmagnesium bromide) followed by acidic hydrolysis of the resulting imine intermediate. This approach is analogous to the patented synthesis of 2-acetylpyrazine from 2-cyanopyrazine.[4]

Synthesis of Chalcone Analogs:

A well-documented synthetic application of this compound is the preparation of chalcone derivatives through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of the ketone with various aromatic or heteroaromatic aldehydes.

Biological Activity of Analogs

No direct biological activity data for this compound was identified in the reviewed literature. However, several of its derivatives, particularly chalcones and their subsequent cyclized products (benzothiazepines), have been evaluated for their cytotoxic and antimicrobial activities.

Cytotoxicity

Chalcone and benzothiazepine derivatives of this compound have been screened for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) |

| 7 | Chalcone | A549 (Lung) | 46.03 ± 1.0 |

| 41 | Benzothiazepine | A549 (Lung) | 35.10 ± 2.0 |

Data sourced from a study on chloropyrazine conjugated benzothiazepine derivatives.[2]

Antimicrobial and Antitubercular Activity

The same series of compounds were also evaluated for their activity against various microbial and mycobacterial strains. The Minimum Inhibitory Concentration (MIC) is a key metric for antimicrobial activity.

| Compound ID | Derivative Type | Microorganism | MIC (µM) |

| 7 | Chalcone | M. tuberculosis H37Rv | 25.51 |

| 14 | Chalcone | M. tuberculosis H37Rv | 23.89 |

| 27 | Benzothiazepine | S. aureus | 38.02 |

| 29 | Benzothiazepine | S. aureus | 19.01 |

| 34 | Benzothiazepine | M. tuberculosis H37Rv | 18.10 |

Data sourced from a study on chloropyrazine conjugated benzothiazepine derivatives.[2]

Structure-Activity Relationship (SAR) Studies

The available data on the chalcone and benzothiazepine analogs of this compound allows for a preliminary structure-activity relationship analysis.

-

Cytotoxicity: The benzothiazepine derivative 41 exhibited slightly higher cytotoxicity against the A549 cancer cell line compared to its precursor chalcone 7 , suggesting that the cyclization to the seven-membered ring may be beneficial for this activity.[2]

-

Antitubercular Activity: Among the chalcones, compounds 7 and 14 showed notable activity against M. tuberculosis. The benzothiazepine derivative 34 displayed the most potent antitubercular activity in the series.[2]

-

Antimicrobial Activity: For activity against S. aureus, the benzothiazepine derivative 29 , which contains a chloride group on the phenyl ring, demonstrated the best activity.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

General Procedure for the Synthesis of Chalcones

This protocol is adapted from the synthesis of chloropyrazine based chalcones.[6]

-

To a stirred mixture of this compound (1 equivalent) and an appropriate aryl or heteroaryl aldehyde (1 equivalent) in ethanol (7.5 mL), an aqueous solution of 40% NaOH (7.5 mL) is added.

-

The reaction mixture is stirred at room temperature for a specified time (typically 2-4 hours), with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol).

Cytotoxicity Assay (MTT Assay)

The following is a general protocol for determining the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination

The following is a general protocol for determining the MIC of a compound using the broth microdilution method.[2][6]

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds. While there is a lack of direct biological data on the core molecule itself, its chalcone and benzothiazepine derivatives have demonstrated promising cytotoxic and antimicrobial activities. The established synthetic routes to these analogs provide a solid foundation for the generation of further chemical diversity.

Future research should focus on several key areas:

-

Synthesis and Biological Evaluation of the Core Molecule: A priority should be the development and publication of a robust synthetic protocol for this compound and its subsequent comprehensive biological evaluation to understand its intrinsic activity.

-

Expansion of Analog Libraries: The synthesis and screening of a broader range of analogs, focusing on modifications of both the pyrazine and the acetyl-derived portions of the molecule, will be crucial for developing a more detailed SAR.

-

Target Identification and Mechanism of Action Studies: For the most potent analogs, studies to identify their specific molecular targets and elucidate their mechanisms of action are essential for their further development as therapeutic agents.

-

Exploration of Other Biological Activities: Given the broad range of activities associated with pyrazine derivatives, analogs of this compound should be screened against a wider array of biological targets, including various kinases and other enzymes.

References

- 1. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Pathways of 1-(5-Chloropyrazin-2-yl)ethanone: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, 1-(5-Chloropyrazin-2-yl)ethanone serves as a crucial building block in the synthesis of various heterocyclic compounds, most notably in the development of targeted cancer therapeutics. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, a detailed synthetic protocol, and its application in the context of inhibiting critical signaling pathways in cancer biology.

Commercial Availability and Suppliers

This compound (CAS No. 160252-31-3) is readily available from a range of chemical suppliers specializing in research and development chemicals.[1][2] The compound is typically offered in various purities, with >95% or >98% being common grades, and is available in quantities ranging from milligrams to multiple grams. For larger quantities, inquiries for bulk manufacturing are generally accommodated.

Below is a summary of prominent suppliers and their typical product offerings. Please note that availability and pricing are subject to change and should be verified on the respective supplier's website.

| Supplier | Catalog Number | Purity | Available Quantities |

| Anichem | K10837 | >95% | 0.5g |

| Oakwood Chemical | 209205 | 98% | 250mg, 1g, 5g, 25g |

| Frontier Specialty Chemicals | G15018 | Guaranteed Purity | 1g |

| BLD Pharm | BD109458 | --- | 1g, 5g, 25g |

| Synblock | AB65450 | NLT 98% | Inquire for details |

| Santa Cruz Biotechnology | sc-281898 | --- | Inquire for details |

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of this compound is essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₆H₅ClN₂O |

| Molecular Weight | 156.57 g/mol |

| CAS Number | 160252-31-3 |

| Appearance | Solid |

| Purity | Typically ≥95% - 98% |

| Boiling Point | 259.5 °C at 760 mmHg |

| Storage Conditions | Dry, sealed place, often recommended at 2-8°C |

Safety Information:

This compound is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a Grignard reaction with a suitable cyanopyrazine precursor. The following is an adapted experimental protocol based on established methods for the synthesis of similar pyrazinyl ketones.

Reaction Scheme:

References

In-Depth Technical Guide: Safety and Handling of 1-(5-Chloropyrazin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(5-Chloropyrazin-2-yl)ethanone (CAS No. 160252-31-3), a halogenated pyrazine derivative. The information herein is intended to support laboratory safety protocols and risk assessments. This document summarizes key safety data, outlines detailed handling and emergency procedures, and provides visual workflows to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a solid chemical intermediate. Its primary identifiers and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 160252-31-3 | [1][2][3][4][5][6][7] |

| Molecular Formula | C6H5ClN2O | [1][2][5][7] |

| Molecular Weight | 156.57 g/mol | [1][2][5][7] |

| Synonyms | 5-Acetyl-2-chloropyrazine, 1-(5-Chloro-2-pyrazinyl)ethanone | [2] |

| Appearance | Dark Yellow Solid | |

| Boiling Point | 259.5°C at 760 mmHg | [2] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity (oral and inhalation), skin and eye irritation, and respiratory irritation.

| GHS Classification | Code | Description |

| Pictogram | GHS07 | Exclamation Mark |

| Signal Word | Warning | |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H332 | Harmful if inhaled. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/eye protection/face protection. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Synblock.[2]

Note: Quantitative toxicological data such as LD50 or LC50 values for this compound are not publicly available at the time of this writing. All handling procedures should reflect the potential severity of the listed hazards.

Experimental Protocols: Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following procedures are based on best practices for handling halogenated organic compounds and pyrazine derivatives.[8][9][10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling.

References

- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 2. CAS 160252-31-3 | this compound - Synblock [synblock.com]

- 3. 160252-31-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 160252-31-3|this compound|BLD Pharm [bldpharm.com]

- 6. 160252-31-3 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 7. calpaclab.com [calpaclab.com]

- 8. benchchem.com [benchchem.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. biosynce.com [biosynce.com]

solubility of 1-(5-Chloropyrazin-2-yl)ethanone in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(5-Chloropyrazin-2-yl)ethanone, a heterocyclic ketone of interest in pharmaceutical and chemical research. Due to the limited availability of specific experimental data for this compound in public literature, this document presents a general solubility profile based on the known behavior of similar chemical structures, such as pyrazines and aromatic ketones. It also outlines a detailed experimental protocol for determining the precise solubility of this compound in various common organic solvents. The information herein is intended to guide researchers in handling, formulation, and reaction chemistry involving this compound.

Introduction

This compound is a substituted pyrazine derivative with the chemical formula C₆H₅ClN₂O and a molecular weight of 156.57 g/mol .[1] Its structure, featuring a chloropyrazine ring and a ketone functional group, suggests a moderate polarity. Understanding the solubility of this compound is crucial for a variety of applications, including drug discovery, process development, and analytical chemistry. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological assays. This guide provides an in-depth look at its expected solubility in common organic solvents and a practical methodology for its experimental determination.

Predicted Solubility of this compound

Based on the general principle of "like dissolves like," the solubility of this compound is predicted to be influenced by the polarity of the solvent. The presence of nitrogen atoms in the pyrazine ring and the carbonyl group of the ketone confer polarity to the molecule. However, the chlorinated aromatic ring contributes to its nonpolar character. Therefore, it is expected to exhibit good solubility in polar aprotic and moderately polar solvents, and lower solubility in highly nonpolar or highly polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole-dipole interactions. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Strong dipole-dipole interactions. |

| Dichloromethane (DCM) | Moderately Polar | High | Good balance of polarity for dissolution. |